N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide (CAS 1139453-98-7) is a highly stable, advanced piperazine-acetamide building block primarily utilized in the commercial synthesis of multi-targeted tyrosine kinase inhibitors. Structurally, it features a nitro-aromatic ring linked via an N-methyl acetamide bridge to a 1-methylpiperazine moiety. In industrial procurement, it is prized as the immediate, process-ready precursor to N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, requiring only a single, high-yielding catalytic nitro reduction step [1]. Procuring this exact intermediate allows chemical manufacturers to lock in the critical piperazine stereoelectronics and purity profile before entering the highly sensitive final active pharmaceutical ingredient (API) coupling phase .
Substituting this advanced intermediate with earlier-stage precursors, such as N-methyl-4-nitroaniline or 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, forces the buyer to perform hazardous halogenated coupling reactions and manage corrosive waste streams in-house . Furthermore, attempting to use crude or lower-grade mixtures of this compound is commercially unviable; structurally similar byproducts, such as desmethyl piperazine derivatives, survive the subsequent nitro reduction step and actively interfere with the final oxindole coupling [1]. Because these impurities co-crystallize with the final API, failing to procure the high-purity, pre-assembled 1139453-98-7 intermediate directly leads to downstream batch failures, regulatory rejection, and costly chromatographic rework.
Procuring the fully assembled target compound allows direct entry into the nitro reduction phase, achieving >95% conversion to the amino intermediate in approximately 3.5 hours using standard catalytic systems (e.g., FeCl3/hydrazine or Pd/C) [1]. In contrast, starting from the upstream comparator requires an initial 4.5-hour coupling reaction with 1-methylpiperazine, which generates stoichiometric chloride waste, requires extensive solvent extraction, and introduces a 15-20% yield penalty before reduction can even begin .
| Evidence Dimension | Synthesis time and waste generation prior to reduction |
| Target Compound Data | 0 hours preparation, 0% yield loss, direct reduction ready |
| Comparator Or Baseline | 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide (CAS 78466-25-8) requiring 4.5h coupling, chloride waste, ~20% yield loss |
| Quantified Difference | Saves >4.5 hours of processing time and eliminates halogenated waste streams while improving overall throughput by ~20%. |
| Conditions | Industrial scale-up synthesis parameters |
Streamlines API manufacturing by bypassing a hazardous, yield-reducing halogenated coupling step, directly lowering operational costs.
The procurement of high-purity (≥99%) target compound guarantees that unreacted piperazine and desmethyl analogs remain below the 0.1% threshold . When crude baselines (<95% purity) are utilized, these specific impurities undergo parallel reduction and actively compete in the final API coupling step, forming stable Nintedanib impurities (e.g., Impurity 12 or Impurity 55 analogs) that co-precipitate with the product . Removing these late-stage impurities requires multiple recrystallizations, which depresses the final API yield by up to 10-15%.
| Evidence Dimension | Final API purity and yield retention |
| Target Compound Data | ≥99% purity intermediate ensures <0.1% downstream contaminant carryover |
| Comparator Or Baseline | Crude grade (<95% purity) intermediate |
| Quantified Difference | Prevents the 10-15% final API yield loss associated with late-stage recrystallization needed to clear co-precipitated impurities. |
| Conditions | Multi-step API synthesis and final crystallization |
Procuring highly purified intermediate is critical to avoid costly late-stage API batch rejections and yield losses due to hard-to-separate structural analogs.
The free base form of CAS 1139453-98-7 exhibits optimal compatibility with sensitive reduction catalysts, allowing for complete nitro-to-amine conversion without the risk of catalyst poisoning [1]. If hydrochloride salt forms of this or similar precursors are used, the presence of chloride ions can partially deactivate palladium-based catalysts, requiring higher catalyst loadings (up to 2x) or the addition of stoichiometric base neutralizers, which complicates the downstream extraction of the highly polar amino product [2].
| Evidence Dimension | Catalyst efficiency and process complexity |
| Target Compound Data | Free base target compound (1139453-98-7) |
| Comparator Or Baseline | Hydrochloride salt forms of piperazine precursors |
| Quantified Difference | Eliminates the need for 2x catalyst loading and stoichiometric base neutralization during reduction. |
| Conditions | Pd/C or FeCl3 catalyzed nitro reduction in alcohol/THF solvents |
Reduces expensive catalyst loading costs and simplifies the downstream isolation of the resulting amino intermediate.
The primary industrial application for this compound is as the direct precursor for N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide via catalytic nitro reduction. Its high purity and pre-assembled structure allow manufacturers to streamline the final stages of Nintedanib synthesis, ensuring high yields and compliance with stringent pharmaceutical purity standards without the burden of handling halogenated upstream reagents [1].
In pharmaceutical quality assurance, this specific compound (often designated as Nintedanib Impurity 12 or Impurity 55) is utilized as a critical reference standard. It enables the precise calibration of HPLC and LC-MS methods to monitor unreacted intermediate carryover during the scale-up and validation of kinase inhibitor manufacturing processes, directly preventing downstream batch failures [2].
Beyond established APIs, research and development teams procure this compound as a versatile building block to explore the piperazine-acetamide pharmacophore. By modifying the downstream oxindole coupling after the nitro reduction step, chemists can rapidly generate libraries of novel angiokinase inhibitors targeting VEGFR, FGFR, and PDGFR pathways without having to rebuild the complex amine-linker core from scratch .
Irritant